4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioether linkage: This step involves the reaction of 4-methoxyphenylthiol with an appropriate butanoyl chloride derivative under basic conditions to form the thioether linkage.
Introduction of the nitrobenzo[d]thiazolyl group: This step involves the nitration of benzo[d]thiazole followed by coupling with the thioether intermediate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones from the methoxyphenyl group.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted thioethers.
Scientific Research Applications
4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth through various biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxyphenyl)thio)-N-(benzo[d]thiazol-2-yl)butanamide: Lacks the nitro group, which may result in different biological activities.
4-((4-methoxyphenyl)thio)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide: Contains a chlorine atom instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is unique due to the presence of both the methoxyphenyl and nitrobenzo[d]thiazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLXNONLVDHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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